molecular formula C12H13N3O3S B6535393 N-(4-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171203-55-6

N-(4-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535393
CAS No.: 1171203-55-6
M. Wt: 279.32 g/mol
InChI Key: CRJTXBLMBMHZOA-UHFFFAOYSA-N
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Description

N-(4-Methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a methyl-substituted pyrazole core linked to a 4-methanesulfonylphenyl group via a carboxamide bridge. Pyrazole carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in antibacterial, antifungal, and antiparasitic applications .

Properties

IUPAC Name

2-methyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-11(7-8-13-15)12(16)14-9-3-5-10(6-4-9)19(2,17)18/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJTXBLMBMHZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methanesulfonyl group and a carboxamide functional group, which are critical for its biological activity. The structural formula can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. This inhibition leads to decreased production of pro-inflammatory prostaglandins.

Anti-inflammatory Effects

Several studies have confirmed the anti-inflammatory properties of this compound. For instance, in vivo experiments demonstrated significant reductions in carrageenan-induced paw edema in rats, indicating effective anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Efficacy
This compound21.533.33Effective
Celecoxib20.000.84Moderate
Indomethacin15.000.50High

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including Huh7 and MCF7, with IC50 values below 5 µM . The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Huh7<5Cell cycle arrest
MCF7<5Apoptosis induction
HCT116<5Apoptosis induction

Case Studies

A notable case study involved the administration of this compound in an experimental model of inflammatory bowel disease (IBD), where it demonstrated significant reduction in inflammatory markers such as TNF-α and IL-6 . Histological analysis showed improved mucosal integrity compared to control groups.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with bioavailability around 10% following oral administration in rat models . Metabolic stability was also confirmed, suggesting potential for further development as a therapeutic agent.

Scientific Research Applications

The compound "N-(4-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide" and its derivatives have various applications in scientific research, particularly in medicinal chemistry. Diverse studies highlight their potential in anti-inflammatory, anticonvulsant, and antitumor activities .

Anti-inflammatory Applications
Pyrazole derivatives, including those structurally related to this compound, have demonstrated significant anti-inflammatory properties .

  • Examples of pyrazole-based anti-inflammatory agents:
    • 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited anti-inflammatory activity comparable to diclofenac sodium .
    • N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline showed anti-inflammatory activity similar to diclofenac sodium and celecoxib .
    • 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found more potent than ibuprofen in reducing carrageenan-induced rat paw edema .
    • N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives displayed good anti-inflammatory activity, with some surpassing indomethacin .
    • 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives exhibited anti-inflammatory, analgesic, and monoamine oxidase B (MAO-B) inhibitory activity, comparable to indomethacin .

Anti-convulsant Activity*
Certain pyrazole derivatives have been explored for their anticonvulsant properties .

  • Examples:
    • N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized and evaluated for anticonvulsant activity against maximal electroshock-induced seizures .

Anti-tumor applications
Certain pyrazole derivatives have been studied for their antitumor potential .

  • Examples:
    • 4-[1-[2-(4-nitrophenylamino)-acetyl]-1H-indol-3-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to norfloxacin against Escherichia coli .
    • Pyrazole derivatives have been investigated as inhibitors of MCPyV T antigen expression in Merkel Cell Carcinoma .

Other Applications

  • Xanthine Oxidase Inhibition: 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a xanthine oxidoreductase (XOR) inhibitor .
  • Neutrophil Chemotaxis Inhibition: 1H-pyrazole-4-carboxylic acid ethyl esters have demonstrated chemotaxis inhibitory activity .
  • Component in Drug Discovery: Pyrazole derivatives are used in creating pharmaceutical agents, such as DPC 423, which is related to carboxamide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, pyrazole core, or carboxamide linker. These modifications significantly impact physicochemical properties, potency, and selectivity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀ or EC₅₀) Selectivity/Cytotoxicity Reference
N-(4-Methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (Target) 4-SO₂CH₃ phenyl ~307.3 g/mol Not explicitly reported Likely moderate
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 4-F-SO₂ phenyl, 2,4-Cl₂ benzyl ~425.3 g/mol Antibacterial (MIC: 8–32 µg/mL) Moderate cytotoxicity
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-F₂ phenyl ~237.2 g/mol Anthelmintic (xL3 motility: 0.38 µM) High selectivity
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide 4-OEt phenyl, CF₃-thienopyrazole ~369.3 g/mol Antiparasitic (broad-spectrum) Low cytotoxicity
N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide 4-F-benzyl, 3,5-dimethyl pyrazole ~327.4 g/mol Not explicitly reported Unknown

Key Findings from Comparative Studies

  • Substituent Impact on Potency: Fluorine or chlorine at the phenyl ring (e.g., N-(2,4-difluorophenyl)) enhances anthelmintic activity (IC₅₀: 0.38 µM) compared to methanesulfonyl derivatives, likely due to improved lipophilicity and target engagement . Thienopyrazole derivatives with trifluoromethyl groups (e.g., CF₃-thienopyrazole) exhibit broad-spectrum antiparasitic activity, attributed to enhanced steric and electronic interactions with target enzymes .
  • Selectivity and Toxicity :

    • Compounds with 2,4-difluorophenyl or 4-ethoxy substituents show high selectivity for parasitic targets over mammalian cells, minimizing cytotoxicity .
    • Bulky substituents (e.g., 4-fluorobenzenesulfonyl ) correlate with increased antibacterial activity but higher cytotoxicity, suggesting a trade-off between potency and safety .
  • Pyrazole core methylation (e.g., 1-methyl-1H-pyrazole) stabilizes the compound against metabolic degradation, a common feature in optimized derivatives .

Case Study: Pyrazole Carboxamides in Anthelmintic Drug Discovery

A series of 1-methyl-1H-pyrazole-5-carboxamides (e.g., Compound 24 in ) demonstrated exceptional potency against nematode parasites (IC₅₀: 0.38 µM for xL3 motility; 0.7 nM for L4 development). The fluoropyrazole derivative 24 outperformed the ethyl-substituted analogue 20 , highlighting the critical role of fluorine in enhancing activity while maintaining low lipophilicity (clogP: 2.1 vs. 3.5) .

Preparation Methods

Two-Step Approach from Prefunctionalized Intermediates

  • Step 1 : Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid via ester hydrolysis.

  • Step 2 : Activation with methanesulfonyl chloride and coupling with 4-methanesulfonylaniline.

Example Protocol :

  • React 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) with methanesulfonyl chloride (1.2 eq) and pyridine (2.0 eq) in acetonitrile at 0°C.

  • Add 4-methanesulfonylaniline (1.1 eq) and stir at room temperature for 12 hours.

  • Purify via column chromatography (CH₂Cl₂/MeOH, 20:1) to isolate the product.

One-Pot Cyclization and Sulfonation

Patent CN112574111A highlights cyclization strategies using dimethyl malonate and methylhydrazine. Adapting this method:

  • Condense dimethyl malonate with methylhydrazine in ethanol under reflux to form the pyrazole ring.

  • Introduce the methanesulfonyl group via electrophilic substitution using methanesulfonyl chloride and AlCl₃.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYieldPurity Considerations
Ester HydrolysisMethyl 1-methyl-pyrazole-5-carboxylateNH₄OH75–82%Minimal isomer formation
Sulfonamide CouplingSulfonamidophenyl hydrazineEthanol, HCl60–70%Requires rigorous purification
Direct ActivationPyrazole carboxylic acidMsCl, pyridine~64%High regioselectivity

Challenges and Optimization Opportunities

  • Regioselectivity : Unwanted isomers (e.g., 1-methyl-4-carboxamide derivatives) may form during cyclization. Using bulky bases or low-temperature conditions can mitigate this.

  • Purification : Extraction with 10% IPA in chloroform effectively removes polar byproducts.

  • Scale-Up : Patent CN112574111A emphasizes cost-effective reagents (e.g., DMF, alkylating agents) for industrial production.

Q & A

Q. What are the optimized synthetic routes for N-(4-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, functional group modifications, and coupling reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can form pyrazole cores (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions .
  • Sulfonylation : Introducing the methanesulfonyl group at the para-position of the phenyl ring requires selective sulfonation agents like methanesulfonyl chloride under anhydrous conditions.
  • Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid and 4-methanesulfonylaniline can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Yield Optimization :
  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to drive reactions to completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Technique Purpose Example Data
¹H/¹³C NMR Confirm structural integrity and substituent positionsAromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–3.1 ppm)
IR Spectroscopy Identify functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹)Peaks corresponding to amide and sulfonyl groups
Mass Spectrometry Verify molecular weight and fragmentation patterns[M+H]⁺ peak at m/z 347.3 (calculated)
X-ray Crystallography Resolve 3D conformation and hydrogen-bonding networksPublished crystal structures of analogous pyrazoles (e.g., C11H10N2O2)

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: Low aqueous solubility is common in sulfonyl-containing pyrazoles. Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance dissolution without cytotoxicity .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions while preserving bioactivity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Advanced Research Questions

Q. How does molecular docking predict the interaction of this compound with cyclooxygenase-2 (COX-2) or other inflammatory targets?

Methodological Answer:

  • Target Selection : Prioritize COX-2 (PDB ID: 5KIR) or carbonic anhydrase isoforms (e.g., CAH1_HUMAN) based on structural homology with sulfonamide inhibitors .
  • Docking Workflow :
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Define the binding pocket (e.g., COX-2 catalytic site).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking.
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for endotoxin contamination.
  • SAR Analysis : Systematically compare substituents (Table 1) to identify critical pharmacophores.
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends .

Q. Table 1. Substituent Effects on Bioactivity

Substituent Biological Activity Source
4-MethanesulfonylEnhanced COX-2 inhibition
4-FluorophenylImproved solubility but reduced potency
5-TrifluoromethylIncreased metabolic stability

Q. What in silico and experimental approaches are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • In Silico Tools :
    • QSAR Modeling : Use MOE or RDKit to correlate molecular descriptors (e.g., logP, polar surface area) with IC50 values.
    • Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) .
  • Experimental Validation :
    • Synthesize analogs with targeted modifications (e.g., replacing methanesulfonyl with acetyl).
    • Test in enzyme inhibition assays (e.g., COX-2 ELISA) and compare with parent compound .

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